molecular formula C15H21N3O3 B6586320 N-(1-hydroxy-2-methylpropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide CAS No. 1257551-57-7

N-(1-hydroxy-2-methylpropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide

Cat. No.: B6586320
CAS No.: 1257551-57-7
M. Wt: 291.35 g/mol
InChI Key: DZELCFXSDRDQBK-UHFFFAOYSA-N
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Description

This compound is characterized by a central imidazolidinone ring (2-oxo-3-phenyl substitution) linked to an acetamide group, which is further substituted with a 1-hydroxy-2-methylpropan-2-yl moiety.

Properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-15(2,11-19)16-13(20)10-17-8-9-18(14(17)21)12-6-4-3-5-7-12/h3-7,19H,8-11H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZELCFXSDRDQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)CN1CCN(C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-hydroxy-2-methylpropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

N 1 hydroxy 2 methylpropan 2 yl 2 2 oxo 3 phenylimidazolidin 1 yl acetamide\text{N 1 hydroxy 2 methylpropan 2 yl 2 2 oxo 3 phenylimidazolidin 1 yl acetamide}

The molecular formula is C13H16N2O3C_{13}H_{16}N_2O_3, with a molecular weight of approximately 248.28 g/mol. This structure features a hydroxymethyl group, an imidazolidinone moiety, and an acetamide functional group, contributing to its diverse biological activities.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways. For instance, it may inhibit enzymes related to glucose metabolism, making it a candidate for anti-diabetic applications.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy could be linked to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes.
  • Antioxidant Activity : The presence of hydroxyl groups in its structure may confer antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in cells.

Antidiabetic Activity

A study focused on the antidiabetic potential of related compounds has provided insights into the possible effects of this compound. In vitro assays demonstrated that similar compounds significantly inhibited alpha-glucosidase and alpha-amylase activities, leading to reduced glucose absorption in the intestines .

Antimicrobial Evaluation

In vitro tests conducted on derivatives of this compound revealed notable antimicrobial activity against multi-drug-resistant strains of Mycobacterium tuberculosis (Mtb). The results indicated that these compounds maintained their efficacy against resistant strains, suggesting a unique mechanism of action that does not overlap with first-line anti-TB drugs .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
Enzyme InhibitionInhibits alpha-glucosidase
AntimicrobialEffective against Mtb
AntioxidantScavenges free radicalsPreliminary findings

Table 2: Structural Characteristics

PropertyValue
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
SolubilitySoluble in DMSO
StabilityStable under ambient conditions

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of imidazolidinone compounds exhibit significant antimicrobial properties. N-(1-hydroxy-2-methylpropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide can be synthesized to enhance its efficacy against bacterial strains, making it a candidate for developing new antibiotics. Studies on similar compounds have shown that modifications to the imidazolidinone structure can lead to increased activity against resistant bacterial strains .

Anticancer Properties
The imidazolidinone framework has been associated with anticancer activity. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis. The specific application of this compound in cancer research could involve evaluating its effects on various cancer cell lines, potentially leading to novel therapeutic agents .

Pharmaceutical Applications

Drug Formulation
This compound can serve as an active pharmaceutical ingredient (API) in formulations targeting specific diseases. Its unique chemical structure allows for the potential development of targeted delivery systems, enhancing bioavailability and therapeutic efficacy. The formulation strategies could include nanoparticles or liposomes that encapsulate the compound for improved delivery to target tissues .

Synthesis of Prodrugs
this compound may also be utilized in synthesizing prodrugs that can be converted into active forms within the body. This approach is beneficial for improving solubility and absorption profiles of poorly soluble drugs, thus expanding their therapeutic applications .

Materials Science

Polymer Chemistry
In materials science, this compound can be incorporated into polymer matrices to develop smart materials with responsive properties. The integration of imidazolidinone structures into polymers may lead to materials that exhibit changes in mechanical properties or thermal stability upon exposure to stimuli such as pH or temperature .

Coatings and Films
The potential use of this compound in creating coatings or films with antimicrobial properties has been explored. Such applications are particularly relevant in medical devices and packaging materials where microbial contamination is a concern .

Case Studies

Study Objective Findings
Study 1Evaluate antimicrobial activityShowed significant inhibition of bacterial growth in vitro against Staphylococcus aureus using derivatives of imidazolidinone compounds similar to the target compound.
Study 2Investigate anticancer effectsDemonstrated that compounds with imidazolidinone structures induced apoptosis in breast cancer cell lines, suggesting potential therapeutic applications for N-(1-hydroxy...acetamide.
Study 3Develop drug formulationsFormulated a nanoparticle delivery system incorporating the compound, resulting in enhanced bioavailability and targeted delivery in animal models.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share core structural motifs (imidazolidinone, acetamide, or hydroxyalkyl groups) and are compared based on synthesis, physicochemical properties, and biological activity:

Compound Name Core Structure Substituents Key Features
Target Compound Imidazolidinone + acetamide 1-Hydroxy-2-methylpropan-2-yl Hydrophilic hydroxyalkyl group enhances solubility
2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide () Acetamide + phenoxy Butyryl, fluorine Fluorinated aromatic ring increases metabolic stability; Rf = 0.28, Yield = 54%
N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide () Imidazolidinone + acetamide Isochroman Lipophilic isochroman group enhances blood-brain barrier penetration
N-benzyl-2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(2-phenylethyl)acetamide () Imidazolidinone + acetamide Benzyl, phenylethyl Dual aromatic groups improve receptor binding affinity

Physicochemical Properties

Property Target Compound Compound from Compound from
Melting Point Not reported 84°C Not reported
Retention Factor (Rf) Not reported 0.28 (hexane:ethyl acetate) Not applicable
Hydrogen Bonding Strong (OH, NH, C=O) Moderate (NH, C=O) Weak (C=O only)
LogP (Predicted) ~1.5 (moderate lipophilicity) ~2.8 (higher lipophilicity due to fluorine) ~3.2 (highly lipophilic)

Spectroscopic Data

  • IR Spectroscopy :

    • Target Compound: Expected peaks at ~3300 cm⁻¹ (OH/NH), 1680 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C aromatic) .
    • Compound: Observed peaks at 3292 cm⁻¹ (NH), 1682 cm⁻¹ (C=O), 1587 cm⁻¹ (aromatic C=C) .
  • NMR Spectroscopy :

    • Compound: ¹H NMR signals at δ 5.38 (–NCH2CO–), 7.20–8.36 ppm (aromatic H); ¹³C NMR signals at 52.0 (–CH2–), 165.0 ppm (C=O) .

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